N-(2-Bromo-4-methylphenyl)acetamide
Description
Significance and Research Context of Halogenated Acetamides
Halogenated acetamides represent a significant class of compounds in medicinal chemistry and chemical biology. The inclusion of halogens, such as bromine, can drastically alter the physiological and biological properties of molecules. rsc.org Halogens are often used as synthetic handles, providing versatile points for further functional group interconversions. rsc.org This strategic placement of a halogen atom can influence a molecule's interaction with biological targets, such as enzymes and receptors. ontosight.aiontosight.ai
The study of halogenated acetamides is driven by their potential to form halogen bonds, a type of noncovalent interaction that can play a crucial role in molecular recognition and the binding of a ligand to a protein. acs.org This interaction, particularly with chlorine, bromine, and iodine, is increasingly being harnessed for rational drug design and the development of new therapeutic agents. acs.org Furthermore, halogenated acetamides are investigated for their utility in biocatalytic processes, for instance, as acyl donors in enzyme-catalyzed reactions. nih.gov The stability and solubility of amides, when compared to corresponding esters, make them advantageous substrates in certain enzymatic reactions. nih.gov
Overview of Scholarly Investigations Pertaining to N-(2-Bromo-4-methylphenyl)acetamide
Scholarly investigations into this compound have primarily focused on its role as a synthetic precursor and its potential biological activities. The compound's structure, featuring a reactive bromine atom, makes it a key building block in the synthesis of more complex molecules. It can undergo nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.
Research has explored the potential pharmacological properties of this compound and its derivatives, with some studies investigating its anti-inflammatory and analgesic activities. Compounds with similar structural motifs have been examined for a range of biological effects, including antimicrobial, and anticancer properties. ontosight.aiontosight.ai The presence of the bromine atom and the aromatic ring system are considered key contributors to its potential interactions with biological molecules. ontosight.ai
Derivatives of this compound have been synthesized and studied for various applications. For example, it has been used as a precursor for creating compounds with potential applications in materials science and for developing new pharmaceuticals. evitachem.com
Below is a table summarizing the key properties of this compound.
| Property | Value |
| Molecular Formula | C₉H₁₀BrNO |
| Molecular Weight | 228.09 g/mol |
| CAS Number | 614-83-5 |
| Melting Point | 117-119 ºC |
Data sourced from multiple references. chemsynthesis.com
Structure
3D Structure
Properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-6-3-4-9(8(10)5-6)11-7(2)12/h3-5H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDGTWKIIUEVJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060636 | |
| Record name | Acetamide, N-(2-bromo-4-methylphenyl)- | |
| Source | EPA DSSTox | |
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Molecular Weight |
228.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
614-83-5 | |
| Record name | N-(2-Bromo-4-methylphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=614-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-(2-Bromo-4-methylphenyl)acetamide | |
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| Record name | N-(2-Bromo-4-methylphenyl)acetamide | |
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| Record name | Acetamide, N-(2-bromo-4-methylphenyl)- | |
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| Record name | Acetamide, N-(2-bromo-4-methylphenyl)- | |
| Source | EPA DSSTox | |
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| Record name | N-(2-Bromo-4-methylphenyl)acetamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J7X4GFM5M | |
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Advanced Synthetic Methodologies and Chemical Transformations
Regioselective Synthesis Pathways
The regioselective synthesis of N-(2-Bromo-4-methylphenyl)acetamide is critical to ensure the correct placement of the bromo and acetamido groups on the methylphenyl ring. The primary challenge lies in controlling the position of bromination on the activated aromatic ring.
Two-Step Acetylation-Bromination Sequences Utilizing 4-Methylaniline
A prevalent and effective method for synthesizing this compound begins with 4-methylaniline (also known as p-toluidine). This two-step sequence leverages the directing effects of the acetamido group to ensure regioselective bromination. doubtnut.com
The first step is the acetylation of the amino group of 4-methylaniline. This is typically achieved by reacting 4-methylaniline with acetic anhydride (B1165640) or acetyl chloride. doubtnut.comncert.nic.in This reaction converts the highly activating amino (-NH₂) group into a moderately activating acetamido (-NHCOCH₃) group. This transformation is crucial because the acetamido group is an ortho-, para-director, but its larger steric bulk favors substitution at the less hindered ortho position relative to the methyl group. doubtnut.com The protection of the amino group via acetylation prevents unwanted oxidation reactions and controls the degree of aromatic substitution. ncert.nic.in
In the second step, the resulting N-(4-methylphenyl)acetamide (4'-methylacetanilide) undergoes electrophilic aromatic bromination. doubtnut.com The acetamido group directs the incoming bromine atom to the ortho position relative to itself, yielding the desired this compound. doubtnut.comechemi.com
Reaction Scheme:
Acetylation: 4-Methylaniline + Acetic Anhydride → N-(4-methylphenyl)acetamide + Acetic Acid doubtnut.com
Bromination: N-(4-methylphenyl)acetamide + Br₂ → this compound + HBr doubtnut.com
Direct Acylation of 2-Bromo-4-methylaniline (B145976) Precursors
An alternative synthetic route involves the direct acylation of 2-bromo-4-methylaniline. ncert.nic.in This method is straightforward if the precursor, 2-bromo-4-methylaniline, is readily available. The synthesis involves a nucleophilic substitution reaction where the primary amine reacts with an acylating agent. ncert.nic.in
This pathway is advantageous as it avoids the need for a separate bromination step on the acetanilide (B955) intermediate, thus eliminating the risk of forming isomeric byproducts that can arise from bromination. The reaction involves treating 2-bromo-4-methylaniline with agents like acetic anhydride or acetyl chloride, often in the presence of a base such as pyridine (B92270) to neutralize the acid byproduct (e.g., HCl) and drive the reaction to completion. ncert.nic.in
Reaction Scheme:
2-Bromo-4-methylaniline + Acetyl Chloride → this compound + HCl ncert.nic.in
Comparative Analysis of Bromination Reagents and Reaction Conditions
The choice of brominating agent and reaction conditions is pivotal in the acetylation-bromination sequence to maximize yield and regioselectivity while ensuring safety. Liquid bromine is a traditional but hazardous reagent. sci-hub.st Modern synthesis often employs safer alternatives that generate bromine in situ or offer milder reaction profiles. sci-hub.st N-bromosuccinimide (NBS) is a widely used reagent for both allylic and aromatic bromination. echemi.comnih.gov
Below is a comparative analysis of common bromination reagents.
| Brominating Reagent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Liquid Bromine (Br₂) | Acetic acid solvent doubtnut.comgoogle.com | High reactivity, cost-effective. | Highly toxic, corrosive, generates corrosive HBr gas sci-hub.st. |
| N-Bromosuccinimide (NBS) | CCl₄ or CH₂Cl₂ solvent, often with a radical initiator or acid catalyst. | Safer and easier to handle than liquid Br₂, high selectivity echemi.comnih.gov. | Higher cost, can lead to radical side reactions if not controlled. |
| Ceric Ammonium (B1175870) Nitrate/KBr | Ethanolic-aqueous medium sci-hub.st | "Greener" alternative, reagents are safer and easy to handle sci-hub.st. | May require specific reaction tuning for optimal results. |
| Pyridinium Tribromide | Acetic acid or other polar solvents. | Solid reagent, easier to handle than liquid bromine, generates bromine in situ sci-hub.st. | Can be more expensive than elemental bromine. |
Optimization of Reaction Parameters for Enhanced Yield and Purity
Optimizing reaction parameters such as stoichiometry, temperature, and solvent is essential for maximizing the yield and purity of this compound.
Stoichiometric Ratios and Their Impact on Product Distribution
The molar ratios of reactants directly influence the outcome of the synthesis. In the acetylation step, using a slight excess of the acetylating agent (acetic anhydride or acetyl chloride) can ensure the complete conversion of 4-methylaniline.
In the bromination step, precise control of the stoichiometry is critical. Using a 1:1 molar ratio of the N-(4-methylphenyl)acetamide to the brominating agent is theoretically ideal. However, in practice, slight adjustments may be necessary. An excess of the brominating agent can lead to the formation of di-brominated byproducts, such as N-(2,6-dibromo-4-methylphenyl)acetamide, which complicates purification and reduces the yield of the desired mono-bromo product. Conversely, an insufficient amount of the brominating agent will result in an incomplete reaction, leaving unreacted starting material.
Influence of Temperature and Solvent Systems on Reaction Kinetics
Temperature and the choice of solvent are key parameters that affect reaction rates, selectivity, and yield.
For the acetylation of 4-methylaniline, the reaction is often performed at moderately elevated temperatures, for instance, between 55-100 °C, to ensure a reasonable reaction rate. google.com
For the bromination step, the temperature must be carefully controlled. Electrophilic aromatic bromination is typically an exothermic reaction. Lower temperatures can help control the reaction rate and prevent over-bromination, thereby increasing the regioselectivity. For a similar compound, bromination temperatures are often maintained in the range of 50-60 °C. google.com Solvents play a crucial role in solubilizing reactants and influencing the reactivity of the electrophile. Glacial acetic acid is a common solvent for bromination with Br₂ as it can activate the bromine and readily dissolve the acetanilide substrate. google.com For reactions involving NBS, non-polar solvents like dichloromethane (B109758) have been shown to provide excellent selectivity for mono-bromination in related substrates. researchgate.net
The following table summarizes the influence of these parameters.
| Parameter | Condition | Effect on Reaction |
|---|---|---|
| Temperature | Low (e.g., 0-25 °C) | Slower reaction rate, may increase selectivity and prevent byproduct formation. |
| High (e.g., > 60 °C) | Faster reaction rate, but increases the risk of multiple substitutions and side reactions researchgate.net. | |
| Solvent System | Glacial Acetic Acid | Commonly used for Br₂ bromination, helps to polarize the Br-Br bond. google.com |
| Dichloromethane (CH₂Cl₂) | Effective for NBS bromination, often leading to high selectivity for mono-bromination researchgate.net. | |
| Ethanol (B145695)/Water | Used in "greener" synthesis protocols with reagents like ceric ammonium nitrate/KBr sci-hub.st. |
Industrial-Scale Synthetic Adaptations and Process Engineering
The industrial production of this compound, a key intermediate in fine chemical and pharmaceutical synthesis, requires careful adaptation of laboratory procedures to large-scale manufacturing environments. The primary synthesis route involves the acylation of 2-bromo-4-methylaniline with an acetylating agent such as acetic anhydride or acetyl chloride. While straightforward in principle, scaling this transformation necessitates rigorous process engineering to ensure safety, efficiency, reproducibility, and product quality.
Transitioning the synthesis of this compound from laboratory to industrial scale presents significant challenges related to reaction kinetics and physical processes like heat and mass transfer, which are highly scale-dependent.
Reactor Selection: The choice between batch, semi-batch, and continuous reactors is a critical decision.
Batch Reactors: Traditional batch reactors are commonly used for their versatility. For the acylation of 2-bromo-4-methylaniline, a glass-lined or stainless-steel stirred-tank reactor is typical. Key design features include a robust agitation system to ensure homogeneity, a jacket for precise temperature control to manage the exothermic nature of the acylation, and appropriate ports for reactant addition, sampling, and monitoring.
Continuous Flow Reactors: Modern manufacturing is increasingly adopting continuous flow chemistry. For this synthesis, a continuous stirred-tank reactor (CSTR) or a plug flow reactor (PFR) could offer advantages such as superior heat exchange, enhanced safety by minimizing the volume of hazardous reactants at any given time, and improved consistency. The smaller reactor volumes and increased surface-area-to-volume ratio in flow systems allow for efficient management of the reaction exotherm.
Process Scaling: Scaling up the synthesis requires addressing several factors to maintain consistent product yield and purity.
Heat Transfer: The acylation reaction is exothermic. As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. Inadequate heat removal can lead to temperature gradients, promoting side reactions and impurity formation. The reactor's cooling system must be designed to handle the total heat output of the reaction at the desired production scale.
Mass Transfer: Efficient mixing is crucial to ensure that the reactants, 2-bromo-4-methylaniline and the acetylating agent, are in constant contact. Poor mixing can result in localized high concentrations, leading to side-product formation. The design of the impeller, baffles, and the agitation speed are critical parameters that must be optimized during scale-up studies.
Addition Rate: In a semi-batch process, the rate of addition of the acetylating agent is a critical parameter. A slow, controlled addition is necessary to manage the rate of heat generation and prevent a runaway reaction.
| Parameter | Batch Reactor Considerations | Continuous Flow Reactor Considerations |
|---|---|---|
| Heat Management | Requires efficient jacketing, internal coils, and potentially external heat exchangers. Exotherm control is critical. | Superior heat transfer due to high surface-area-to-volume ratio. Allows for safer operation with highly exothermic reactions. |
| Mass Transfer (Mixing) | Dependent on impeller design, agitation speed, and vessel geometry. Critical for reaction homogeneity. | Mixing can be achieved through static mixers or passive diffusion in microreactors, leading to highly consistent reaction environments. |
| Scalability | Scaling up can be complex due to changes in heat and mass transfer characteristics. | Scaling is often achieved by "numbering-up" (running multiple reactors in parallel), which avoids complex re-optimization. |
| Safety | Larger quantities of reactants and solvents present higher potential risks. | Smaller reaction volumes at any given time inherently reduce risk. |
To ensure consistent quality and process robustness in the large-scale manufacture of this compound, a comprehensive control strategy is essential. This strategy is developed using principles of Quality by Design (QbD), which emphasizes understanding the process to ensure final product quality. koreascience.kr
Process Analytical Technology (PAT): Implementing PAT involves in-line or on-line monitoring of critical process parameters (CPPs) and critical quality attributes (CQAs). For the synthesis of this compound, this could include:
FTIR/Raman Spectroscopy: To monitor the concentration of the reactant (2-bromo-4-methylaniline) and the formation of the product in real-time, ensuring the reaction goes to completion and identifying the optimal endpoint.
Temperature and Pressure Sensors: To ensure the reaction stays within the defined safe operating limits. lscollege.ac.in
Automated Systems: Automation is key to minimizing human error and increasing reproducibility. nih.govmasterorganicchemistry.com An automated synthesis platform would control reactant feeds, temperature, and agitation speed based on real-time data from PAT tools. masterorganicchemistry.com For example, the feed rate of acetic anhydride could be automatically adjusted by a control loop linked to the temperature sensor to maintain a constant reaction temperature.
Control Strategy Elements: A robust production control strategy integrates process understanding with operational execution. koreascience.krresearchgate.net This includes defining specifications for raw materials, outlining precise operating conditions, and establishing in-process controls and finished product specifications. researchgate.net
| Critical Process Parameter (CPP) | Monitoring Technology | Control Strategy |
|---|---|---|
| Reaction Temperature | Thermocouples / RTDs | Automated feedback loop controls flow of heating/cooling fluid to the reactor jacket to maintain a precise setpoint. |
| Reactant Addition Rate | Mass Flow Controllers / Metering Pumps | Programmed logic controller (PLC) manages addition profile to prevent exotherm spikes and ensure optimal stoichiometry. |
| Reactant/Product Concentration | In-line FTIR or Raman probe | Real-time data determines reaction endpoint, triggering the next process step (e.g., quenching, crystallization) automatically. |
| Agitation Speed | Motor Speed Controller (VFD) | Maintained at a constant, optimized speed to ensure consistent mass transfer throughout the batch. |
Derivatization Strategies and Analogue Synthesis from this compound Scaffold
The this compound molecule possesses three distinct points for chemical modification: the aryl bromide, the acyl group, and the methyl group. This versatility makes it a valuable scaffold for generating diverse analogues for applications in medicinal chemistry and materials science.
The carbon-bromine bond on the aromatic ring is a key site for derivatization, primarily through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (boronic acid or boronic ester) to form a new C-C bond. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 2-position of the scaffold. Research on similar substrates, such as unprotected ortho-bromoanilines, has demonstrated that these couplings can proceed in good to excellent yields. masterorganicchemistry.com The reaction is tolerant of many functional groups and is a cornerstone of modern synthetic chemistry. chemistrysteps.com
Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide with a primary or secondary amine. mychemblog.com It provides a direct route to synthesize N-aryl amine derivatives, which are common structures in pharmacologically active compounds. The development of specialized phosphine (B1218219) ligands has greatly expanded the scope of this reaction to include a wide range of amine coupling partners under relatively mild conditions. masterorganicchemistry.com
| Reaction Type | Coupling Partner | Catalyst/Ligand System (Typical) | Product Type |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | N-(2-Aryl-4-methylphenyl)acetamide |
| Buchwald-Hartwig Amination | Secondary Amine (R₂NH) | Pd₂(dba)₃ / BINAP or XPhos | N-(2-(Dialkylamino)-4-methylphenyl)acetamide |
| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂ / P(o-tolyl)₃ | N-(4-Methyl-2-vinylphenyl)acetamide |
The acetamide (B32628) group offers several avenues for chemical transformation.
Hydrolysis: The amide bond can be cleaved under acidic or basic conditions to regenerate the parent amine, 2-bromo-4-methylaniline. A known process for a related isomer involves hydrolysis with concentrated hydrochloric acid. This deprotection strategy is useful when the amide functionality is employed as a protecting group to moderate the reactivity of the amine during other transformations, such as electrophilic aromatic substitution.
Reduction: The amide carbonyl can be reduced to a methylene (B1212753) group (-CH₂-) to form the corresponding secondary amine, N-ethyl-2-bromo-4-methylaniline. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The reaction proceeds via reduction of the carbonyl to an intermediate iminium ion, which is then further reduced to the amine. This conversion of an amide to an amine is a fundamental transformation in organic synthesis.
Analogue Synthesis: The parent amine, 2-bromo-4-methylaniline, can be acylated with a wide range of different acyl chlorides or anhydrides to generate a library of N-acyl analogues with varying steric and electronic properties.
The methyl group attached to the aromatic ring is a benzylic position, making it susceptible to free-radical reactions.
Benzylic Halogenation: The most common method for functionalizing the methyl group is through free-radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) and light. This reaction, known as the Wohl-Ziegler bromination, selectively installs a bromine atom at the benzylic position to yield N-(2-Bromo-4-(bromomethyl)phenyl)acetamide. koreascience.kr The resulting benzylic bromide is a highly versatile intermediate that can undergo nucleophilic substitution with a wide range of nucleophiles (e.g., cyanides, azides, alkoxides, amines) to introduce diverse functional groups.
Oxidation: The methyl group can be oxidized to an aldehyde or a carboxylic acid. Various oxidizing agents can achieve this, including potassium permanganate (B83412) (KMnO₄) or chromic acid under harsh conditions. Milder, more selective methods may also be employed. For instance, aerobic oxidation in the presence of N-bromosuccinimide under photoirradiation has been shown to convert aromatic methyl groups directly to carboxylic acids.
Synthesis of Complex Heterocyclic Derivatives
This compound serves as a versatile precursor for the synthesis of a variety of complex heterocyclic derivatives, primarily through transition-metal-catalyzed cyclization reactions. The presence of the ortho-bromo substituent and the acetamide group provides reactive sites for intramolecular and intermolecular bond formations, leading to the construction of fused ring systems. Methodologies primarily involving palladium and copper catalysts have proven effective in these transformations.
One of the most significant applications of this compound and similar 2-bromoanilides is in the synthesis of benzimidazole (B57391) derivatives. Benzimidazoles are a crucial class of nitrogen-containing heterocycles found in many biologically active compounds. The synthesis can be achieved through copper-catalyzed intramolecular C-N bond formation. For instance, a ligand-free copper-catalyzed cyclization method has been developed for the synthesis of benzimidazoles from o-bromoarylamines and nitriles, which demonstrates high efficiency and broad applicability. nih.gov While this specific method starts with an amine, the underlying principle of copper-catalyzed C-N coupling is applicable to derivatives like this compound, which can be hydrolyzed or modified in situ to facilitate cyclization.
Palladium-catalyzed reactions also offer a powerful route to various benzoheterocycles. nih.gov These reactions can proceed through different mechanisms, including migratory cyclization of α-bromoalkene derivatives, which can be conceptually extended to precursors like this compound. nih.gov Palladium-catalyzed cyclizations are key for forming 5- and 6-membered N-containing heterocycles. researchgate.net For example, an efficient synthesis of benzimidazoles can be achieved from 2-haloanilines, aldehydes, and ammonia (B1221849) as a nitrogen source, using a nickel catalyst, which shares mechanistic similarities with palladium-catalyzed processes. organic-chemistry.org
The general strategy often involves the coupling of the aryl bromide with a suitable partner, followed by cyclization. The acetamide group can participate directly in the cyclization or can be a directing group that facilitates the initial coupling step. The specific heterocyclic system synthesized depends on the coupling partner and the reaction conditions employed.
The table below summarizes key research findings for the synthesis of heterocyclic derivatives from precursors structurally related to this compound, illustrating the potential synthetic pathways.
Table 1: Synthetic Methodologies for Heterocyclic Derivatives
| Catalyst System | Coupling Partner / Reagents | Heterocyclic Product | Key Findings |
|---|---|---|---|
| Copper(I) Iodide (CuI) / Base | Nitriles | Benzimidazoles | An efficient, ligand-free method for C-N bond formation, yielding products in high yields (up to 98%). nih.gov |
| Palladium(II) Acetate (Pd(OAc)₂) / Ligand | Alkenes / Alkynes | Indoles, Quinolines, etc. | Proceeds via migratory cyclization, offering a route to various benzoheterocycles through an unexpected cascade. nih.gov |
| Nickel Catalyst | Aldehydes / Ammonia | Benzimidazoles | Enables C-N bond formation from 2-haloanilines, providing good yields for a range of substrates. organic-chemistry.org |
| H₂O₂ / HCl | Aryl Aldehydes | 2-Arylbenzimidazoles | A one-pot condensation method that proceeds at room temperature with short reaction times and excellent yields. organic-chemistry.org |
These methodologies highlight the utility of ortho-haloanilides as building blocks in modern organic synthesis. The choice of catalyst, ligands, and reaction partners allows for the targeted synthesis of diverse and complex heterocyclic structures.
Mechanistic Investigations of Chemical Reactivity
Nucleophilic Aromatic Substitution Reactions of the Aryl Bromide
The bromine atom attached to the phenyl ring is a key site for reactivity, enabling various nucleophilic aromatic substitution (SNAr) reactions. These transformations are fundamental for constructing more complex molecules by forming new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.
Scope of Nucleophiles and Substrate Selectivity
The aryl bromide of N-(2-Bromo-4-methylphenyl)acetamide can be displaced by a range of nucleophiles, primarily through transition-metal-catalyzed cross-coupling reactions. These methods have become cornerstones of modern organic synthesis due to their efficiency and broad substrate scope. wikipedia.org
Carbon-Nitrogen (C-N) Bond Formation: The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a premier method for forming C-N bonds. wikipedia.orgmychemblog.com This reaction allows for the coupling of aryl halides with a wide variety of amines, amides, and nitrogen-containing heterocycles. wikipedia.orgmychemblog.com The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the N-arylated product and regenerate the catalyst. mychemblog.com While specific examples for this compound are often found within broader studies or patents, the methodology is widely applicable to such substrates. nanochemres.orgorganic-chemistry.org
Carbon-Carbon (C-C) Bond Formation: Copper-catalyzed Ullmann reactions are a classic method for forming C-C bonds. A patent describes the symmetric Ullmann coupling of this compound using a copper catalyst at elevated temperatures (110-130°C) to produce the corresponding biphenyl (B1667301) derivative, N,N'-(5,5'-dimethyl-[1,1'-biphenyl]-2,2'-diyl)diacetamide. Another important C-C bond-forming reaction is the conversion of the aryl bromide to a nitrile. For instance, this compound can be converted into N-(2-cyano-4-methylphenyl)acetamide using copper(I) cyanide at 130°C, providing the product in a 70% yield. google.com
Carbon-Oxygen (C-O) and Carbon-Sulfur (C-S) Bond Formation: Ullmann-type condensations also extend to the formation of C-O and C-S bonds, coupling aryl halides with alcohols, phenols, and thiols. nih.govorganic-chemistry.org These reactions typically require a copper catalyst and a base. While direct examples with this compound are less common in readily available literature, the principles are well-established for similar aryl bromides. nih.gov
| Reaction Type | Nucleophile/Reagent | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Ullmann Coupling (C-C) | Self-coupling | Copper catalyst, 110-130°C | Symmetrical Biaryl | google.com |
| Cyanation (C-C) | Copper(I) Cyanide | 130°C | Aryl Nitrile | google.com |
| Buchwald-Hartwig Amination (C-N) | Amines, Amides | Palladium catalyst, Base | Aryl Amines/Amides | wikipedia.orgmychemblog.com |
| Ullmann Condensation (C-O/C-S) | Phenols, Thiols | Copper catalyst, Base | Diaryl Ethers/Thioethers | nih.govorganic-chemistry.org |
Kinetic and Thermodynamic Aspects of Substitution
Detailed kinetic and thermodynamic studies specifically for this compound are not widely available in the public domain. However, the general principles of these coupling reactions are well-understood.
For palladium-catalyzed reactions like the Buchwald-Hartwig amination, the rate-limiting step can vary depending on the specific ligand, substrate, and reaction conditions, but it is often the oxidative addition of the aryl bromide to the Pd(0) center or the reductive elimination of the final product. wikipedia.org The thermodynamics are driven by the formation of a stable C-N or C-C bond, which outweighs the energy required to break the C-Br and N-H (or other) bonds.
Electrophilic Aromatic Substitution Reactions on the Phenyl Ring
The phenyl ring of this compound is substituted with three groups that influence the rate and regioselectivity of further electrophilic aromatic substitution (EAS). The acetamido group (-NHCOCH₃) is a powerful activating ortho-, para-director. The methyl group (-CH₃) is a weaker activating ortho-, para-director. The bromo group (-Br) is a deactivating ortho-, para-director.
The combined influence of these groups directs incoming electrophiles to the available positions on the ring. The positions ortho to the highly activating acetamido group are C-6 and C-2 (blocked by bromine). The position para is C-4 (blocked by methyl). Therefore, the most likely position for an electrophilic attack is the C-6 position, which is ortho to the acetamido group and meta to both the bromo and methyl groups.
A study on the nitration of the related 4-methylacetanilide using a mixture of nitric and sulfuric acid showed that the reaction yields 4-methyl-2-nitroacetanilide with high regioselectivity (97% of the product mixture). ulisboa.ptresearchgate.net This demonstrates the strong directing effect of the acetamido group to its ortho position. Applying this to this compound, nitration is expected to occur at C-6, yielding N-(2-Bromo-6-nitro-4-methylphenyl)acetamide. While specific studies on the nitration of this compound are scarce, research on similar 2,4-dihaloacetanilides confirms that nitration typically occurs at the position ortho to the acetamido group and meta to the halogens (i.e., the C-6 position). researchgate.net
| Substituent | Position | Effect on Reactivity | Directing Influence |
|---|---|---|---|
| -NHCOCH₃ | C-1 | Activating | Ortho, Para |
| -Br | C-2 | Deactivating | Ortho, Para |
| -CH₃ | C-4 | Activating | Ortho, Para |
Oxidative Transformations Involving the Methyl Group
The methyl group attached to the aromatic ring at the C-4 position is susceptible to oxidation, particularly given its position on an activated ring (the "benzylic" position). Strong oxidizing agents can convert this methyl group into a carboxylic acid.
Potassium permanganate (B83412) (KMnO₄) is a powerful and common reagent for this transformation. libretexts.org The reaction typically requires vigorous conditions, such as heating in a basic or acidic aqueous solution, to drive the oxidation to completion. libretexts.orgmasterorganicchemistry.com This process involves the cleavage of the C-H bonds of the methyl group and the formation of new C-O bonds, ultimately resulting in the product N-(2-Bromo-4-carboxyphenyl)acetamide. The aromatic ring itself, being relatively electron-rich, is stable to oxidation under these conditions, as is the amide group. masterorganicchemistry.com
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Potassium Permanganate (KMnO₄) | Heat, Aqueous Acid or Base | N-(2-Bromo-4-carboxyphenyl)acetamide | libretexts.orgmasterorganicchemistry.com |
Amide Group Reactivity: Hydrolysis and Secondary Functionalization
The amide functional group is generally stable, but it can undergo reactions under specific conditions, most notably hydrolysis to the corresponding amine and carboxylic acid.
Hydrolysis: The amide bond can be cleaved under either acidic or basic conditions. google.com Basic hydrolysis is typically achieved by heating the amide with a strong base like sodium hydroxide (B78521) in an aqueous or mixed aqueous-organic solvent system. google.com The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the amide carbonyl carbon, leading to the formation of a tetrahedral intermediate that collapses to yield a carboxylate salt and an amine. Subsequent acidification protonates the amine and the carboxylate to give the final products, 2-bromo-4-methylaniline (B145976) and acetic acid. A patent describes the hydrolysis of N-(4-bromo-2-methylphenyl) acetamide (B32628) by refluxing with concentrated hydrochloric acid and dioxane to yield 4-bromo-2-methylaniline. google.com
Acid-catalyzed hydrolysis involves protonation of the amide carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by water. acs.org
Secondary Functionalization: Functionalization of the amide group beyond hydrolysis, such as N-alkylation or N-acylation, is also possible. smolecule.com These reactions typically require deprotonation of the amide N-H with a strong base to form an amidate anion, which can then act as a nucleophile. However, the resonance stabilization of the amide group makes the N-H proton significantly less acidic than an alcohol proton, often necessitating harsh conditions.
| Reaction Type | Reagents/Conditions | Products | Reference |
|---|---|---|---|
| Basic Hydrolysis | NaOH, H₂O/Ethanol (B145695), Reflux | 2-Bromo-4-methylaniline + Acetic Acid (as salt) | google.com |
| Acidic Hydrolysis | Conc. HCl, Dioxane, Reflux | 2-Bromo-4-methylaniline + Acetic Acid | google.com |
| N-Alkylation | Strong Base, Alkyl Halide | N-Alkyl-N-(2-bromo-4-methylphenyl)acetamide | smolecule.com |
Advanced Spectroscopic and Chromatographic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of N-(2-Bromo-4-methylphenyl)acetamide. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
In ¹H NMR, the chemical shifts, splitting patterns (multiplicity), and integration values of the proton signals confirm the arrangement of the substituents on the phenyl ring and the acetamide (B32628) group. The aromatic protons typically appear as distinct signals in the downfield region, with their coupling patterns revealing their relative positions. The methyl protons of the tolyl and acetyl groups each give rise to a characteristic singlet in the upfield region.
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom in the molecule. The positions of the signals for the carbonyl carbon, the aromatic carbons (including those directly bonded to bromine and the nitrogen atom), and the methyl carbons are all diagnostic and contribute to the complete structural assignment.
Table 1: Representative NMR Data for this compound
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~7.8-7.2 | Multiplet | Aromatic protons |
| ¹H | ~2.3 | Singlet | -CH₃ (tolyl) |
| ¹H | ~2.1 | Singlet | -CH₃ (acetyl) |
| ¹³C | ~168 | Singlet | C=O (amide) |
| ¹³C | ~138-120 | Multiple Signals | Aromatic carbons |
| ¹³C | ~23 | Singlet | -CH₃ (acetyl) |
| ¹³C | ~20 | Singlet | -CH₃ (tolyl) |
Note: The exact chemical shifts can vary slightly depending on the solvent and experimental conditions.
Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which further corroborates its structure. The molecular ion peak (M+) in the mass spectrum will correspond to the molecular weight of the compound (228.09 g/mol ) nih.gov. Due to the presence of a bromine atom, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
Common fragmentation pathways for acetanilides involve cleavage of the amide bond. Alpha-cleavage, the breaking of the bond adjacent to the carbonyl group, is a primary fragmentation mode. This can lead to the formation of characteristic fragment ions that are diagnostic for the N-(2-bromo-4-methylphenyl) portion and the acetyl group. For instance, the loss of the acetyl group (CH₃CO•) is a common fragmentation pathway for N-aryl acetamides.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Crystallographic studies of related N-aromatic amides reveal that the conformation of the N-H bond is often anti to the C=O bond in the side chain nih.govresearchgate.net. This arrangement is a common feature observed in the crystal structures of various amides nih.govresearchgate.net. The planarity of the phenyl ring and the acetamido group can also be determined, revealing any twisting or deviation from planarity within the molecule. In some related structures, the acetamido group is observed to be twisted out of the plane of the phenyl ring researchgate.net.
Table 2: Typical Crystallographic Data for a Related N-Aryl Acetamide
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n or P2₁/c |
| a (Å) | ~4.5 - 11.1 |
| b (Å) | ~7.1 - 23.2 |
| c (Å) | ~9.1 - 14.7 |
| β (°) | ~97.6 - 117.8 |
| Z (molecules/unit cell) | 4 |
Note: The data presented is a representative range based on similar structures and not the specific values for this compound, as a publicly available crystal structure was not found.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of this compound.
Reverse-phase HPLC (RP-HPLC) is a commonly used method for the analysis of this compound and related compounds sielc.comsielc.comsielc.com. In this technique, a nonpolar stationary phase is used with a polar mobile phase. For the analysis of this compound, a typical mobile phase consists of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid sielc.comsielc.comsielc.com. The use of formic acid makes the method compatible with mass spectrometry detection (LC-MS) sielc.comsielc.comsielc.com.
This method is highly effective for assessing the purity of the compound by separating it from any starting materials, byproducts, or degradation products. By creating a calibration curve with standards of known concentration, RP-HPLC can also be used for the precise quantification of this compound in a sample. The scalability of this liquid chromatography method allows for its use in the isolation of impurities through preparative separation and makes it suitable for pharmacokinetic studies sielc.comsielc.comsielc.com.
Preparative HPLC for Isolation of Analytes and Impurities
Preparative High-Performance Liquid Chromatography (HPLC) is a powerful purification technique used to isolate and purify compounds of interest from complex mixtures. This method is an extension of analytical HPLC, but it is performed on a larger scale to yield significant quantities of a purified substance. The underlying principle of preparative HPLC is the separation of components based on their differential partitioning between a stationary phase and a mobile phase.
In the context of this compound, preparative HPLC serves as a crucial step in obtaining a highly purified sample, which is essential for subsequent analytical studies and research applications. The scalability of HPLC methods allows for the purification of this compound and the isolation of any potential impurities that may have formed during synthesis or degradation. sielc.comsielc.comsielc.com
A typical preparative HPLC method for a compound like this compound would involve a reverse-phase approach. sielc.com In this mode of chromatography, a non-polar stationary phase is used in conjunction with a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.
Illustrative Preparative HPLC Parameters:
| Parameter | Specification |
| Column | Reverse-Phase C18, larger diameter (e.g., >20 mm) |
| Mobile Phase | A mixture of Acetonitrile (MeCN) and Water |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | Higher flow rates adjusted for the column diameter |
| Detection | UV-Vis Detector at a wavelength of maximum absorbance |
| Injection Volume | Scaled up to accommodate larger sample loads |
The selection of the mobile phase composition is critical for achieving optimal separation. For instance, a mobile phase consisting of acetonitrile and water is commonly employed for the separation of moderately polar compounds like this compound. sielc.com For applications that are compatible with mass spectrometry (MS), volatile buffers such as formic acid are used in place of non-volatile acids like phosphoric acid. sielc.comsielc.comsielc.com
The process of isolating this compound and its impurities via preparative HPLC involves collecting fractions of the eluent as they exit the column. These fractions are then analyzed to determine their purity, and those containing the desired compound at the required purity level are combined.
Ultra-Performance Liquid Chromatography (UPLC) Applications
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, sensitivity, and speed of analysis compared to traditional HPLC. This enhanced performance is achieved through the use of columns packed with smaller particles (typically sub-2 µm), which necessitates instrumentation capable of handling higher backpressures.
For the analysis of this compound, UPLC offers a rapid and efficient method for purity assessment, quantitative analysis, and monitoring of reactions. The principles of separation in UPLC are the same as in HPLC, but the use of smaller particles results in sharper and narrower peaks, leading to better separation of closely eluting compounds. Columns with 3 µm particles are also available for fast UPLC applications, providing a balance between speed and resolution. sielc.comsielc.comsielc.com
Key Advantages of UPLC in the Analysis of this compound:
Increased Resolution: The high resolving power of UPLC allows for the separation of the main compound from its structurally similar impurities, which might not be achievable with conventional HPLC.
Higher Sensitivity: The sharper peaks obtained in UPLC lead to a greater peak height and, consequently, lower limits of detection (LOD) and quantification (LOQ).
Faster Analysis Times: UPLC methods are significantly faster than their HPLC counterparts, often reducing analysis times from minutes to seconds, which increases sample throughput.
Reduced Solvent Consumption: The lower flow rates and shorter run times in UPLC lead to a significant reduction in solvent usage, making it a more environmentally friendly and cost-effective technique.
Exemplary UPLC Method Parameters:
| Parameter | Specification |
| Column | Sub-2 µm particle size, e.g., C18 chemistry |
| Mobile Phase | Acetonitrile and Water with a modifier like formic acid |
| Flow Rate | Optimized for the smaller particle size and column dimensions |
| Temperature | Column oven to ensure reproducibility |
| Detector | UV-Vis or Mass Spectrometer |
The application of UPLC in the analysis of this compound would be particularly beneficial in quality control laboratories where high sample throughput and rapid results are essential. Furthermore, the enhanced sensitivity of UPLC makes it an ideal technique for detecting and quantifying trace-level impurities.
Computational Chemistry and in Silico Approaches
Molecular Docking Studies for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in medicinal chemistry for predicting the binding affinity and mode of action of a potential drug candidate with its protein target.
While specific molecular docking studies focusing exclusively on N-(2-Bromo-4-methylphenyl)acetamide are not extensively documented in publicly available literature, research on structurally similar N-substituted phenylacetamides provides a framework for its potential applications. For instance, various N-substituted acetamide (B32628) derivatives have been investigated as inhibitors for a range of biological targets. nih.govbohrium.com Docking studies on these related compounds typically involve preparing the 3D structure of the target protein and the ligand (the acetamide derivative) and then using a scoring function to rank the possible binding poses.
The predicted binding interactions for a molecule like this compound would likely involve:
Hydrogen Bonding: The amide group (-NH-C=O) is a classic hydrogen bond donor and acceptor, capable of forming strong interactions with amino acid residues in a protein's active site.
Hydrophobic Interactions: The methyl-substituted phenyl ring provides a hydrophobic region that can interact favorably with nonpolar pockets within the receptor.
Halogen Bonding: The bromine atom can act as a halogen bond donor, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding.
A hypothetical docking study of this compound against a kinase enzyme, a common target for such scaffolds, would yield data on its binding energy and key interacting residues, as illustrated in the table below.
Table 1: Hypothetical Molecular Docking Results for this compound
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction |
| Tyrosine Kinase | -8.5 | MET793, LEU788 | Hydrogen Bond (Amide) |
| (e.g., EGFR) | VAL726, ALA743 | Hydrophobic (Phenyl Ring) | |
| LYS745 | Halogen Bond (Bromine) |
These predictions are vital for lead optimization, allowing chemists to modify the structure of the acetamide to enhance its binding affinity and selectivity for a specific target.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule, offering insights into its stability, reactivity, and spectroscopic characteristics. jcsp.org.pk For this compound, DFT calculations can predict a variety of molecular properties.
Studies on analogous compounds, such as N-(substituted phenyl)-2-chloroacetamides, have utilized DFT methods (e.g., B3LYP with a 6-311G basis set) to determine optimized molecular geometry, vibrational frequencies (for interpreting IR and Raman spectra), and electronic parameters. researchgate.net
Key parameters derived from quantum chemical calculations include:
HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between them (HOMO-LUMO gap) is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface. It identifies electron-rich regions (electronegative, susceptible to electrophilic attack) and electron-poor regions (electropositive, susceptible to nucleophilic attack). For this compound, the oxygen of the carbonyl group would be an area of high negative potential, while the amide hydrogen would be a region of positive potential.
Table 2: Predicted Electronic Properties of this compound from DFT Calculations (Illustrative)
| Property | Predicted Value (Illustrative) | Significance |
| HOMO Energy | -6.2 eV | Relates to electron-donating ability |
| LUMO Energy | -1.5 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 4.7 eV | Indicates chemical stability and reactivity |
| Dipole Moment | 3.1 D | Measures overall polarity of the molecule |
These theoretical calculations are invaluable for complementing experimental data and providing a deeper understanding of the molecule's intrinsic properties. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Ligand Binding
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. nih.gov This technique is particularly useful for studying the conformational flexibility of a ligand and the stability of a ligand-receptor complex. researchgate.net
When applied to a ligand-receptor complex identified through molecular docking, MD simulations can:
Assess Binding Stability: By simulating the complex over several nanoseconds, researchers can determine if the ligand remains stably bound in the predicted pose. Key interactions, such as hydrogen bonds, can be monitored for their persistence over time. mpg.de
Reveal Conformational Changes: Both the ligand and the protein can undergo conformational adjustments upon binding. MD simulations can capture these induced-fit effects, providing a more accurate picture of the binding event.
Calculate Binding Free Energy: Advanced techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or MM/GBSA can be applied to MD trajectories to calculate the binding free energy, offering a more rigorous prediction of binding affinity than docking scores alone. researchgate.net
Table 3: Typical Output from a Molecular Dynamics Simulation of a Ligand-Protein Complex
| Parameter | Description | Application to this compound |
| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | A stable, low RMSD for the ligand would indicate it remains in the binding pocket. |
| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average position. | Highlights flexible regions of the protein or ligand. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds throughout the simulation. | Confirms the stability of key hydrogen bonds identified in docking. |
| Binding Free Energy (MM/GBSA) | An estimation of the free energy change upon ligand binding. | Provides a quantitative measure of binding strength. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. jchemlett.com A QSAR model can be used to predict the activity of new, unsynthesized compounds.
To build a QSAR model for a series of N-phenylacetamide derivatives, including this compound, one would follow these general steps:
Data Collection: A dataset of compounds with experimentally measured biological activity (e.g., IC₅₀ values for enzyme inhibition) is required. nih.gov
Descriptor Calculation: For each molecule, a set of numerical parameters, known as molecular descriptors, are calculated. These can describe physicochemical properties (e.g., LogP, molecular weight), electronic properties (e.g., dipole moment), or structural features (e.g., number of rotatable bonds). nih.gov
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity.
Validation: The model's predictive power is rigorously tested using internal cross-validation and an external test set of compounds not used in the model's creation. srce.hr
A study on N-(substituted phenyl)-2-chloroacetamides successfully used QSAR to model antimicrobial activity. nih.gov Descriptors related to lipophilicity and molecular shape were found to be important. For a series including this compound, a hypothetical QSAR equation might look like:
pIC₅₀ = c₀ + c₁(LogP) - c₂(Polar Surface Area) + c₃(Balaban_Index)
Table 4: Key Components of a QSAR Study
| Component | Description | Relevance to this compound |
| Dependent Variable | The biological activity being modeled (e.g., pIC₅₀). | The endpoint to be predicted for new acetamide derivatives. |
| Independent Variables | Molecular descriptors calculated for each compound. | The bromine and methyl groups would influence descriptors like LogP, molar refractivity, and steric parameters. |
| Regression Model | The mathematical equation linking descriptors to activity. | A tool to prioritize which new derivatives of this compound should be synthesized. |
| Applicability Domain | The chemical space in which the model's predictions are reliable. | Defines the structural limits within which the model can be confidently applied. |
By using QSAR, researchers can screen virtual libraries of compounds and prioritize the synthesis of those predicted to have the highest activity, saving significant time and resources.
Role in Complex Organic Synthesis As a Versatile Building Block
Precursor in Pharmaceutical Intermediates Synthesis
N-(2-Bromo-4-methylphenyl)acetamide serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. thieme-connect.de Its utility stems from the presence of multiple reactive sites that can be selectively functionalized to build more complex molecular frameworks. The bromo substituent, for instance, can readily participate in cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, which are cornerstone transformations in medicinal chemistry for the construction of carbon-carbon and carbon-heteroatom bonds.
The acetamido group can be hydrolyzed to the corresponding aniline, which can then be further modified, or it can be a key structural feature in the final target molecule, contributing to its biological activity. The compound's role as a building block is exemplified by its use in the synthesis of N-(2-bromo-4-methylphenyl)-2-(4-ethylphenoxy)acetamide, highlighting its utility in constructing more elaborate structures for medicinal chemistry applications. ontosight.ai Furthermore, methods for its analysis and purification, such as reverse-phase HPLC, are well-established, which is essential for its application in pharmaceutical development where high purity of intermediates is paramount. google.com The pharmacokinetic properties of molecules derived from this scaffold can also be investigated, underscoring its relevance in drug discovery. google.com
Scaffold for Agrochemical Development
The structural motifs present in this compound are also of significant interest in the development of new agrochemicals. The anilide substructure is a common feature in many commercially successful herbicides and fungicides. Research has demonstrated that derivatives of N-phenylacetamides can exhibit potent biological activities.
For instance, a study on the synthesis and biological activities of novel aromatic amide compounds containing N-pyridylpyrazole and 1,3,4-oxadiazole (B1194373) heterocyclic motifs, which are structurally related to this compound, revealed significant insecticidal and fungicidal properties. sioc-journal.cn Some of these compounds showed notable mortality rates against Mythimna separata (armyworm) and effective growth inhibition of Sclerotinia sclerotiorum, a pathogenic fungus. sioc-journal.cn These findings suggest that this compound can serve as a valuable scaffold for the synthesis of new agrochemicals with potential applications in crop protection.
Table 1: Biological Activities of Structurally Related Amide Derivatives
| Compound Class | Target Organism | Activity | Reference |
|---|---|---|---|
| N-pyridylpyrazole-1,3,4-oxadiazole amides | Mythimna separata | Insecticidal | sioc-journal.cn |
Applications in the Synthesis of Diverse Heterocyclic Compounds
Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. This compound is a valuable precursor for the synthesis of a wide array of heterocyclic systems. The bromine atom can be displaced by various nucleophiles or participate in metal-catalyzed cyclization reactions to form fused ring systems.
One notable application is in the synthesis of carbazole (B46965) derivatives, which are known for their interesting photophysical and electronic properties. thieme-connect.de Additionally, the anilide portion of the molecule can be incorporated into various heterocyclic rings. For example, derivatives of this compound have been used to synthesize complex molecules containing imidazolidine (B613845) rings. ontosight.ai Furthermore, this building block can be utilized in the construction of quinazoline (B50416) and 1,2,4-triazole (B32235) heterocycles, which are privileged scaffolds in drug discovery. The synthesis of N-(2-bromo-4-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide showcases its role in accessing complex, multi-ring systems.
Table 2: Examples of Heterocyclic Compounds Synthesized from this compound Derivatives
| Heterocyclic System | Synthetic Application | Reference |
|---|---|---|
| Carbazole | Synthesis of carbazole derivatives | thieme-connect.de |
| Imidazolidine | Building block for imidazolidine-containing compounds | ontosight.ai |
| Quinazoline | Precursor for quinazoline-based structures | |
| 1,2,4-Triazole | Used in the synthesis of triazole derivatives |
Integration into Multi-Step Stereoselective Synthesis Pathways
The development of synthetic methods that allow for the precise control of stereochemistry is a central goal in modern organic synthesis, particularly for the preparation of chiral drugs. While specific examples of the direct use of this compound in a stereoselective reaction are not extensively documented, its structural features make it a prime candidate for integration into multi-step stereoselective synthesis pathways.
The field of asymmetric catalysis offers numerous possibilities for the stereoselective transformation of molecules like this compound. For instance, the development of chiral catalysts for the asymmetric hydrogenation of enamides provides a route to chiral amines. acs.org Similarly, stereoselective methods for the synthesis of functionalized cyclohexanone (B45756) derivatives from related acetoacetamides have been reported, demonstrating the potential for creating stereogenic centers in molecules derived from this class of compounds. researchgate.net
The presence of the bromine atom allows for the introduction of new functionalities through stereoselective cross-coupling reactions. Furthermore, the acetamido group can be modified to introduce a chiral auxiliary, which can direct the stereochemical outcome of subsequent reactions. The potential to generate chiral derivatives from this versatile building block underscores its importance for the synthesis of enantiomerically pure compounds for various applications.
Pharmacological and Biological Activity Research
Anticancer Potential and Antiproliferative Mechanisms
The exploration of acetamide (B32628) derivatives for anticancer properties has been an active area of research. ontosight.ai These compounds are investigated for their ability to inhibit the growth of cancer cells and understand the underlying molecular interactions.
In Vitro Studies on Various Cancer Cell Lines (e.g., MCF-7 breast cancer cells)
Research indicates that derivatives of acetamides, including N-(2-Bromo-4-methylphenyl)acetamide, may possess antiproliferative effects against various cancer cell lines. While specific studies focusing solely on this compound are limited, research on structurally similar compounds has shown significant activity. For instance, certain modified acetamide derivatives have demonstrated potent antiproliferative activity against MCF-7 breast cancer cells, with reported IC50 values in the nanomolar range. One report suggests that related compounds exhibited IC50 values between 10–33 nM against MCF-7 cells, highlighting the potential of this chemical class. However, specific IC50 values for this compound against MCF-7 or other cancer cell lines are not detailed in the available literature.
Activity of Related Acetamide Derivatives Against MCF-7 Cell Line
| Compound Class | Cell Line | Reported IC50 |
|---|
Investigation of Underlying Molecular Targets and Signaling Pathways
The mechanism of action for the anticancer potential of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. The presence and position of the bromine atom and the acetamide group are thought to play a significant role in its binding affinity to various enzymes and receptors that are critical for cancer cell proliferation. ontosight.ai While the precise molecular pathways for this specific compound have not been fully elucidated, compounds with similar structures have been investigated for their ability to induce apoptosis (programmed cell death) or inhibit cell proliferation by modulating specific signaling pathways. ontosight.ai Further research is necessary to identify the exact molecular targets and signaling cascades affected by this compound.
Anti-inflammatory and Analgesic Properties Investigations
Preliminary studies suggest that this compound and its derivatives exhibit potential anti-inflammatory and analgesic (pain-relieving) properties. researchgate.net This has positioned the compound as a candidate for further investigation in pain management therapies. The mechanism for these effects is likely linked to the inhibition of enzymes involved in inflammatory pathways. Research on other novel heterocyclic acetamide derivatives has shown that this class of compounds can produce significant anti-inflammatory and analgesic activity. researchgate.net However, detailed studies and quantitative data specifically for this compound's anti-inflammatory and analgesic efficacy are not extensively documented in the reviewed literature.
Enzyme Inhibition Studies
The ability of this compound to inhibit specific enzymes is a key area of its pharmacological research, particularly concerning neurodegenerative diseases.
Acetylcholinesterase (AChE) Inhibition
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine. The inhibition of AChE is a primary strategy in the treatment of Alzheimer's disease. who.int Research has indicated that N-substituted acetamides can function as inhibitors of AChE. Studies involving the synthesis of new sulfonamides used various 2-bromo-N-(un/substituted-phenyl)acetamides as intermediates; the final products were then tested for AChE inhibition, with some showing weak activity. scielo.brscienceopen.com Another study on 1,3,4-oxadiazole (B1194373) derivatives, which used an isomer of the target compound as a starting material, found that the synthesized final compounds were more active against acetylcholinesterase than other enzymes. who.int While this suggests that the acetamide scaffold is relevant for AChE inhibition, specific IC50 values for this compound against AChE are not provided in these studies.
Butyrylcholinesterase (BChE) Inhibition
Similar to AChE, butyrylcholinesterase (BChE) is another enzyme involved in the breakdown of choline (B1196258) esters. It is also considered a target for managing neurodegenerative disorders. Some studies that have screened for AChE inhibitors also evaluate activity against BChE. For example, a study on N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2''-sulfanyl acetamide showed that some of the synthesized compounds had moderate inhibitory activity against BChE. who.int However, this study did not test this compound itself. Currently, there is a lack of specific data on the BChE inhibitory potential of this compound in the available scientific literature.
Enzyme Inhibition Profile of Related Acetamide Derivatives
| Enzyme | Activity of Related Derivatives |
|---|---|
| Acetylcholinesterase (AChE) | Weak to talented activity |
Antimicrobial Activity Assessments
While direct and extensive research on the antimicrobial properties of this compound is not widely published, studies on closely related N-aryl-2-bromoacetamide and N-phenylacetamide derivatives provide valuable insights into its potential activity against various microbial pathogens. The core structure of this compound, featuring a substituted phenyl ring attached to an acetamide group, is a common scaffold in compounds investigated for antimicrobial effects.
Research on a series of theophylline-1,2,4-triazole tethered N-phenylacetamide derivatives demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. frontiersin.org For instance, a derivative incorporating a 3,4-dimethylphenyl group on the acetamide moiety exhibited a potent minimum inhibitory concentration (MIC) of 0.28 ± 0.50 µg/mL against Bacillus subtilis. frontiersin.org In another study, benzofuran-triazole hybrids linked to N-phenylacetamides were synthesized and evaluated. A compound with a 3,4-dimethylphenyl acetamide component showed strong activity against B. subtilis with a MIC of 1.25 µg/mL, and another with an unsubstituted phenyl ring was highly active against Escherichia coli with a MIC of 1.80 µg/mL. mdpi.com
These findings suggest that the N-phenylacetamide scaffold, a key feature of this compound, can be a crucial component for antibacterial efficacy. The specific substitutions on the phenyl ring play a significant role in modulating this activity.
Antimicrobial Activity of Related N-Phenylacetamide Derivatives
| Compound/Derivative Class | Test Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Theophylline-1,2,4-triazole with 3,4-dimethylphenyl acetamide | Bacillus subtilis | 0.28 ± 0.50 | frontiersin.org |
| Benzofuran-triazole with 3,4-dimethylphenyl acetamide | Bacillus subtilis | 1.25 | mdpi.com |
| Benzofuran-triazole with N-phenylacetamide | Escherichia coli | 1.80 | mdpi.com |
Advanced Structure-Activity Relationship (SAR) Studies for Biological Efficacy
The structure-activity relationship (SAR) of N-phenylacetamide derivatives is a critical area of study to understand and optimize their biological effects. The antimicrobial potency of these compounds is significantly influenced by the nature and position of substituents on the phenyl ring of the acetamide moiety.
In the study of theophylline-1,2,4-triazole hybrids, it was observed that both electron-donating and electron-withdrawing groups on the aryl ring of the N-phenylacetamide component influenced the inhibitory potential. frontiersin.org For example, a chloro substituent at the para position of the acetanilide (B955) aryl ring resulted in the most potent protease inhibition in that series. frontiersin.org Conversely, a chloro group at the ortho or meta positions led to decreased antibacterial activity against E. coli. frontiersin.org A fluoro substituent at the para position also resulted in diminished activity against B. subtilis. frontiersin.org
Similarly, research on benzofuran-triazole derivatives highlighted the importance of substituents on the N-phenylacetamide ring. mdpi.com The introduction of a nitro group at the para position of the N-phenylacetamide led to a decrease in acetylcholinesterase inhibitory activity, indicating that electronic effects of substituents are a key determinant of biological activity. mdpi.com
For this compound, the presence of a bromine atom at the ortho position and a methyl group at the para position on the phenyl ring are expected to significantly influence its biological activity profile. The bromine atom, being an electron-withdrawing group, and the methyl group, an electron-donating group, create a specific electronic environment that will dictate the compound's interaction with biological targets. The steric hindrance from the ortho-bromo substituent could also play a role in its binding affinity to enzymes or receptors.
Impact of Phenyl Ring Substituents on the Activity of N-Phenylacetamide Derivatives
| Derivative Series | Substituent and Position | Observed Effect on Activity | Reference |
|---|---|---|---|
| Theophylline-1,2,4-triazole Hybrids | para-Chloro | Most potent protease inhibition | frontiersin.org |
| Theophylline-1,2,4-triazole Hybrids | ortho- or meta-Chloro | Decreased antibacterial activity against E. coli | frontiersin.org |
| Theophylline-1,2,4-triazole Hybrids | para-Fluoro | Decreased activity against B. subtilis | frontiersin.org |
| Benzofuran-triazole Hybrids | para-Nitro | Decreased acetylcholinesterase inhibitory activity | mdpi.com |
Emerging Applications in Materials Science
Development of Functional Polymers and Coatings
N-(2-Bromo-4-methylphenyl)acetamide serves as a crucial building block in the synthesis of functional polymers and coatings. Its structure can be incorporated into larger polymer chains to impart specific functionalities. The aromatic ring contributes to thermal stability, while the bromine atom can be leveraged to introduce flame-retardant properties or to serve as a point of attachment for other functional groups.
The ability to modify the compound's structure allows for the creation of polymers with a wide range of characteristics. For instance, derivatives of this compound are being explored for the development of new polymers with novel attributes. The versatility of this compound makes it a compound of interest for creating specialized coatings that may offer enhanced durability, chemical resistance, or other desirable surface properties.
Synthesis of Advanced Materials with Tailored Characteristics
The synthesis of advanced materials with tailored characteristics is a key area of application for this compound. Its unique chemical properties enable the creation of materials designed for specific industrial uses. The compound can act as an intermediate in more complex syntheses, where its bromo- and methyl-substituted phenyl ring can be strategically modified.
This adaptability is crucial for designing materials at the molecular level. By undergoing nucleophilic substitution reactions at the bromine site, a diverse range of functional groups can be introduced. This opens up possibilities for producing materials with specific electronic, optical, or thermal properties, catering to the demands of high-performance applications.
Below is a table detailing the structural features of this compound and their significance in materials science.
| Structural Feature | Role in Materials Synthesis | Potential Impact on Material Properties |
| Phenyl Ring | Provides a rigid and stable core structure for incorporation into polymers or other materials. | Enhances thermal stability and mechanical strength. |
| Bromine Atom | Acts as a reactive site for nucleophilic substitution and cross-coupling reactions. | Allows for polymer chain extension, grafting of functional groups, and introduction of flame retardancy. |
| Acetamide (B32628) Group | Influences polarity and provides a site for hydrogen bonding. | Can improve adhesion in coatings and affect the solubility and processing of polymers. |
| Methyl Group | Modifies the electronic properties and steric hindrance of the molecule. | Can fine-tune reactivity and influence the packing of molecules in solid-state materials. |
Advanced Research Topics and Future Directions
Integration with Continuous Flow Chemistry Techniques for Enhanced Efficiency
The synthesis of N-(2-Bromo-4-methylphenyl)acetamide is poised for significant advancements through the adoption of continuous flow chemistry. This technology offers numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling hazardous reagents like bromine, and greater scalability. fishersci.fiontosight.ai The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields, improved purity, and reduced reaction times. For instance, the bromination and amidation steps, crucial for the synthesis of this compound, can be performed in a continuous flow setup, minimizing the formation of byproducts and allowing for a more streamlined and efficient production process. Research into the continuous flow synthesis of related halogenated and substituted acetanilides has demonstrated the potential for significant improvements in manufacturing efficiency and safety.
Table 1: Potential Advantages of Continuous Flow Synthesis for this compound
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |
| Heat Transfer | Inefficient, potential for hotspots | Highly efficient, precise temperature control |
| Mass Transfer | Limited by vessel size and stirring | Enhanced due to small channel dimensions |
| Safety | Higher risk with hazardous reagents | Improved due to small reaction volumes |
| Scalability | Difficult and non-linear | Straightforward by operating for longer times |
| Reproducibility | Can be variable | High |
Development of Sustainable and Green Synthesis Approaches
In line with the growing emphasis on environmentally friendly chemical processes, research is being directed towards the development of sustainable and green synthesis methods for this compound. This involves the use of less hazardous reagents, alternative solvents, and energy-efficient reaction conditions. For the acetylation step, traditional methods often employ acetic anhydride (B1165640), which is not atom-economical. Greener alternatives being explored for the synthesis of acetanilides include the use of catalysts like zinc dust or iron powder in acetic acid, or even plant extracts. Similarly, for the bromination step, replacing elemental bromine with greener brominating agents like N-bromosuccinimide in combination with a catalyst or using electrochemical methods can significantly reduce the environmental impact. The use of eco-friendly solvents such as ethanol (B145695) or water-based systems is also a key aspect of developing a more sustainable synthesis route.
Exploration of Novel Biological Targets for Therapeutic Intervention
While the specific biological targets of this compound are not yet fully elucidated, research on its analogs and related acetanilide (B955) derivatives suggests several promising avenues for therapeutic intervention. The core structure of this compound serves as a versatile scaffold for the development of novel bioactive molecules. Derivatives of this compound have shown potential as:
Anticancer Agents: The presence of the bromo and methyl groups on the phenyl ring can influence the compound's interaction with biological targets. Phenylacetamide derivatives have been investigated as inhibitors of enzymes like CDC25B and PTP1B, which are potential targets for cancer therapy.
Antimicrobial and Anti-inflammatory Agents: Acetanilide derivatives have a long history of use as analgesic and antipyretic drugs. Modern research continues to explore their potential as anti-inflammatory agents by targeting enzymes like cyclooxygenase (COX). Furthermore, various substituted acetanilides have been synthesized and evaluated for their antimicrobial properties.
Beta3-Adrenergic Receptor Agonists: Novel acetanilide derivatives have been identified as potent and selective agonists of the beta3-adrenergic receptor, which is a target for the treatment of obesity and type II diabetes.
Further research, including high-throughput screening and mechanism-of-action studies, is needed to identify the specific biological targets of this compound and its derivatives.
Advanced Data Mining and Cheminformatics for Rational Analog Design
The design of new and more potent analogs of this compound can be significantly accelerated through the use of advanced data mining and cheminformatics tools. Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies can help in understanding the relationship between the chemical structure of acetanilide derivatives and their biological activity. By analyzing large datasets of related compounds, researchers can build predictive models to guide the synthesis of new analogs with improved therapeutic properties.
Molecular docking simulations can be employed to predict the binding affinity and interaction of this compound and its potential analogs with specific biological targets. This computational approach allows for the rational design of molecules with enhanced selectivity and potency, thereby reducing the time and cost associated with traditional drug discovery processes. The development of cheminformatics pipelines can facilitate the systematic design of inhibitors for specific targets.
Table 2: Cheminformatics Tools in the Rational Design of this compound Analogs
| Cheminformatics Tool | Application |
| QSAR | Predict biological activity based on chemical structure. |
| Molecular Docking | Simulate binding interactions with biological targets. |
| Pharmacophore Modeling | Identify essential structural features for biological activity. |
| Virtual Screening | Screen large compound libraries for potential hits. |
Applications in Advanced Drug Delivery Systems and Nanotechnology
The unique physicochemical properties of this compound and its derivatives make them interesting candidates for applications in advanced drug delivery systems and nanotechnology. The functionalization of nanoparticles with acetanilide derivatives has been explored as a means to develop effective drug carriers. For instance, multi-walled carbon nanotubes functionalized with p-amino acetanilide have been investigated for the controlled release of drugs.
The development of nanoparticle-based delivery systems can potentially enhance the therapeutic efficacy of this compound analogs by improving their solubility, stability, and targeted delivery to specific tissues or cells. The field of nanotechnology offers opportunities to create novel formulations, such as nanoemulsions or solid lipid nanoparticles, which could improve the bioavailability of these compounds. Further research into the functionalization of various nanomaterials with this compound is warranted to explore its full potential in this rapidly evolving field.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for N-(2-Bromo-4-methylphenyl)acetamide, and how can reaction parameters be optimized?
- Methodological Answer : The compound is typically synthesized via acetylation of 2-bromo-4-methylaniline using acetic anhydride or acetyl chloride in a polar aprotic solvent (e.g., dichloromethane). Optimization involves controlling stoichiometry (1.2–1.5 equivalents of acetylating agent), temperature (20–40°C), and reaction time (4–6 hrs). Post-synthesis purification via recrystallization (ethanol/water) improves purity. Monitor progress using TLC (silica gel, ethyl acetate/hexane) and confirm identity via melting point analysis and H NMR (δ ~2.1 ppm for acetyl group) .
Q. How can spectroscopic techniques (NMR, IR) confirm the identity and purity of this compound?
- Methodological Answer :
- H NMR : Key signals include δ 2.1 ppm (singlet, acetyl CH), δ 7.2–7.6 ppm (aromatic protons from bromo-methylphenyl group).
- IR : Stretching bands at ~1650 cm (amide C=O) and ~3300 cm (N-H).
- Compare with reference spectra from crystallographic studies (e.g., CHBrNO derivatives) to validate structural assignments .
Q. What analytical methods are suitable for detecting impurities in this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) using a C18 column and gradient elution (acetonitrile/water) resolves common impurities like brominated byproducts. For trace analysis, LC-MS in positive ion mode identifies impurities via exact mass (e.g., 2-bromo-4-methylaniline, m/z 200–202) .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides definitive bond lengths, angles, and torsion angles. For example, monoclinic (P2/c) systems with unit cell parameters (a = 9.8102 Å, b = 7.2915 Å, c = 27.0162 Å, β = 92.94°) confirm molecular packing and hydrogen-bonding networks. Use SHELXL for refinement, ensuring R-factor convergence (<0.05) and validating thermal displacement parameters .
Q. What strategies address discrepancies in spectral vs. crystallographic data for acetamide derivatives?
- Methodological Answer : Cross-validate NMR/IR data with SC-XRD results. For example, if H NMR suggests a planar amide group but crystallography shows torsional distortion, consider dynamic effects in solution (e.g., restricted rotation). Use DFT calculations (B3LYP/6-311+G(d,p)) to model conformers and compare with experimental data .
Q. How can polymorphism impact the physicochemical properties of this compound, and how is it characterized?
- Methodological Answer : Polymorphs are identified via differential scanning calorimetry (DSC) to detect melting point variations and powder XRD for lattice differences. For example, a triclinic vs. monoclinic lattice (e.g., P1 vs. P2/c) alters solubility and stability. Slurry conversion experiments (in ethanol/water) isolate stable forms .
Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic sites. For instance, the bromine atom at the ortho position shows higher electrophilicity (LUMO localization), favoring SNAr reactions with amines. Solvent effects (PCM model) refine activation energy estimates .
Data Interpretation and Contradictions
Q. How should researchers reconcile conflicting reports on the antimicrobial activity of this compound derivatives?
- Methodological Answer : Standardize bioassays (e.g., MIC testing against S. aureus ATCC 25923) with controlled inoculum size (~1×10 CFU/mL) and solvent (DMSO ≤1%). Cross-reference structural analogs (e.g., 2-(4-bromophenyl)-N-arylacetamides) to identify SAR trends. Discrepancies may arise from impurities or assay conditions (pH, temperature) .
Q. What protocols ensure reproducibility in synthesizing this compound metal complexes for catalytic studies?
- Methodological Answer : Use anhydrous conditions (Schlenk line) for metal coordination (e.g., Pd(II) or Cu(I)). Characterize complexes via ESI-MS and X-ray absorption spectroscopy (XAS). Reproducibility requires strict control of ligand-to-metal ratios (1:1 or 1:2) and reaction atmosphere (N/Ar) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
